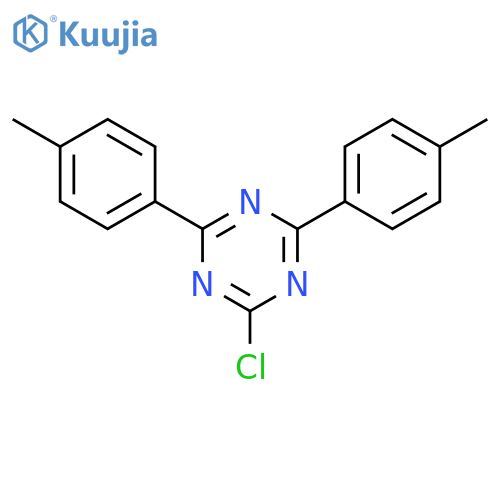Cas no 21902-34-1 (2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine)

21902-34-1 structure
商品名:2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine
- 2-CHLORO-4,6-DI-P-TOLYL-S-TRIAZINE
- 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
- LPSLMIOUKRPZDC-UHFFFAOYSA-N
- 2-chloro-4,6-dip-tolyl-1,3,5-triazine
- 2-chloro-4,6-bis(4-methylphenyl)-s-triazine
- C3514
- MFCD29071841
- DTXSID40274900
- CS-0153066
- AKOS026673989
- T70577
- BS-16640
- WAA90234
- SY237603
- AMY37877
- SB73683
- 21902-34-1
- SCHEMBL1760381
- DB-192608
- 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine
-
- MDL: MFCD29071841
- インチ: 1S/C17H14ClN3/c1-11-3-7-13(8-4-11)15-19-16(21-17(18)20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
- InChIKey: LPSLMIOUKRPZDC-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])=NC(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])=N1
計算された属性
- せいみつぶんしりょう: 295.08782
- どういたいしつりょう: 295.088
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7
- 疎水性パラメータ計算基準値(XlogP): 5
じっけんとくせい
- 密度みつど: 1.211±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 205.0 to 209.0 deg-C
- ふってん: 496.5°C at 760 mmHg
- フラッシュポイント: 285.8°C
- 屈折率: 1.606
- ようかいど: Insuluble (7.4E-4 g/L) (25 ºC),
- PSA: 38.67
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD328248-25g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 25g |
¥2044.0 | 2022-03-01 | |
| Ambeed | A500690-1g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 1g |
$29.0 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X09155-250mg |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 250mg |
¥94.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X09155-5g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 5g |
¥678.0 | 2024-07-18 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3514-5G |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | >98.0%(GC) | 5g |
¥640.00 | 2024-04-17 | |
| Chemenu | CM322560-25g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 25g |
$*** | 2023-03-31 | |
| 1PlusChem | 1P01E70W-1g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 1g |
$21.00 | 2023-12-18 | |
| Aaron | AR01E798-5g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 5g |
$98.00 | 2025-02-10 | |
| eNovation Chemicals LLC | Y1248574-25g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 25g |
$325 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3514-1g |
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine |
21902-34-1 | 98.0%(GC) | 1g |
¥190.0 | 2024-07-21 |
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine 関連文献
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
21902-34-1 (2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine) 関連製品
- 1472062-95-5(2-Chloro-4-(naphthalen-1-yl)-6-phenyl-1,3,5-triazine)
- 4964-69-6(5-Chloroquinaldine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:21902-34-1)2-chloro-4,6-di-p-tolyl-1,3,5-triazine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:21902-34-1)2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine

清らかである:99%
はかる:25g
価格 ($):312.0